molecular formula C22H46N2O2 B3278193 N,N-Dimethyldecanamide mixt. with N,N-dimethyloctanamide CAS No. 67359-57-3

N,N-Dimethyldecanamide mixt. with N,N-dimethyloctanamide

Cat. No.: B3278193
CAS No.: 67359-57-3
M. Wt: 370.6 g/mol
InChI Key: XOIWLGLAISUFCY-UHFFFAOYSA-N
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Description

N,N-Dimethyldecanamide (CAS 14433-76-2) and N,N-dimethyloctanamide (CAS 1118-92-9) are tertiary amides characterized by their alkyl chains (C10 and C8, respectively). The mixture (CAS 67359-57-3) combines these two compounds, leveraging their physicochemical properties for industrial applications such as solvents, catalyst modifiers, or additives in specialty formulations . Both components share structural similarities with widely used amides like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), but their longer alkyl chains confer distinct solubility, volatility, and toxicity profiles .

Properties

IUPAC Name

N,N-dimethyldecanamide;N,N-dimethyloctanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO.C10H21NO/c1-4-5-6-7-8-9-10-11-12(14)13(2)3;1-4-5-6-7-8-9-10(12)11(2)3/h4-11H2,1-3H3;4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIWLGLAISUFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(C)C.CCCCCCCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67359-57-3
Record name Decanamide, N,N-dimethyl-, mixt. with N,N-dimethyloctanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67359-57-3
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Record name Decanamide, N,N-dimethyl-, mixt. with N,N-dimethyloctanamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyldecanamide and N,N-dimethyloctanamide typically involves the reaction of decanoic acid and octanoic acid, respectively, with dimethylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

  • Decanoic Acid + Dimethylamine → N,N-Dimethyldecanamide
  • Octanoic Acid + Dimethylamine → N,N-Dimethyloctanamide

These reactions are typically conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this mixture involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high throughput. The reaction conditions are optimized to achieve maximum efficiency, including temperature control, pressure regulation, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyldecanamide mixt. with N,N-dimethyloctanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Dimethyldecanamide mixt. with N,N-dimethyloctanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyldecanamide mixt. with N,N-dimethyloctanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. For example, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Physicochemical Properties

Property N,N-Dimethyldecanamide N,N-Dimethyloctanamide DMF (N,N-Dimethylformamide) DMAc (N,N-Dimethylacetamide)
Molecular Formula C12H25NO C10H21NO C3H7NO C4H9NO
Molecular Weight 215.33 g/mol 171.28 g/mol 73.09 g/mol 87.12 g/mol
Boiling Point 383.5 K (110.4°C)* 301.29°C 153°C 165°C
Density N/A 0.865 g/cm³ 0.944 g/cm³ 0.937 g/cm³
Vapor Pressure N/A 0.0555 mmHg (25°C) 3.7 mmHg (20°C) 0.3 mmHg (20°C)
Log P (Lipophilicity) Higher (estimated) Moderate -1.01 -0.32

*Calculated from Joback method .

  • Key Observations: The mixture’s components exhibit lower volatility compared to DMF and DMAc due to longer alkyl chains, making them suitable for high-temperature processes . N,N-Dimethyldecanamide’s higher molecular weight and lipophilicity suggest enhanced solubility in non-polar matrices, contrasting with DMF’s polar aprotic nature .

Market and Regulatory Status

  • Market Demand : The mixture is used in specialty chemical sectors, with growth driven by applications requiring low-volatility solvents .
  • Regulatory Gaps : Unlike DMF (EU-restricted under REACH) and DMAc (classified as toxic), the mixture lacks comprehensive regulatory assessment .

Biological Activity

N,N-Dimethyldecanamide (DMDA) and N,N-dimethyloctanamide (DMOA) are fatty acid dimethylamides that have garnered attention for their biological activities and applications in various fields, including agriculture, medicine, and industrial processes. This article delves into their biological activity, including toxicological data, mechanisms of action, and potential applications.

Chemical Structure

  • N,N-Dimethyldecanamide (DMDA) : Contains a decanamide backbone.
  • N,N-Dimethyloctanamide (DMOA) : Contains an octanamide backbone.

Both compounds are synthesized through the reaction of their respective fatty acids (decanic and octanoic) with dimethylamine under controlled conditions to ensure high yield and purity.

Synthesis Reaction

Decanoic Acid+DimethylamineN N Dimethyldecanamide\text{Decanoic Acid}+\text{Dimethylamine}\rightarrow \text{N N Dimethyldecanamide}
Octanoic Acid+DimethylamineN N Dimethyloctanamide\text{Octanoic Acid}+\text{Dimethylamine}\rightarrow \text{N N Dimethyloctanamide}

Toxicological Profile

Recent studies have assessed the acute toxicity of the mixture of DMDA and DMOA. The following table summarizes key findings:

Parameter Result Category
Acute Oral LD501770 mg/kgEPA Toxicity Category III
Acute Dermal LD502000 mg/kg (male), 400-2000 mg/kg (female)EPA Toxicity Category II
Acute Inhalation LC50>3.55 mg/L-

These findings indicate that both compounds exhibit moderate toxicity levels, with specific categories assigned based on their effects .

Developmental Toxicity Studies

A series of developmental toxicity studies were conducted on pregnant rats, revealing significant effects at higher doses:

  • Dams exhibited clinical signs of toxicity at 450 mg/kg.
  • Decreased fetal body weight and increased skeletal abnormalities were observed in high-dose groups .

The biological activity of DMDA and DMOA involves their interaction with various molecular targets, including enzymes and receptors. These compounds can act as inhibitors or activators, modulating biochemical pathways critical for cellular functions.

Mutagenicity and Carcinogenicity

Both DMDA and DMOA have been evaluated for mutagenicity using the Salmonella typhimurium assay. Results indicated no evidence of mutagenicity or chromosome aberrations in the tested compounds .

Agricultural Use

DMDA and DMOA are utilized as solvents in emulsifiable concentrate formulations for agricultural chemicals. Their properties make them suitable for enhancing the efficacy of pesticide delivery systems .

Industrial Applications

These compounds find applications in:

  • Coating formulations
  • Industrial cleaning agents
  • Processing aids in various manufacturing processes .

Pharmaceutical Potential

Research is ongoing to explore the use of DMDA and DMOA in drug delivery systems due to their ability to penetrate biological membranes effectively .

Case Studies

  • Toxicity Study in Rats : A comprehensive study investigated the effects of a commercial mixture containing DMDA and DMOA on Wistar rats over a 13-week period. Results indicated impaired body weight gain at high doses, but no significant long-term effects were observed post-recovery .
  • Skin Irritation Assessment : In vitro studies demonstrated that DMDA is a potential skin irritant, with viability tests indicating significant cell death at high concentrations .

Q & A

Q. What are the standard synthetic routes for preparing N,N-dimethyloctanamide, and how can reaction conditions be optimized for high yield?

N,N-Dimethyloctanamide is synthesized via the reaction of octanoyl chloride with dimethylamine in the presence of a base (e.g., NaOH) to neutralize HCl byproducts. Industrial methods use octanoic acid and dimethylamine with dehydrating agents under controlled temperature and pressure for higher purity . Yield optimization requires precise stoichiometric ratios, anhydrous conditions, and inert atmospheres to prevent side reactions. Monitoring reaction completion via FT-IR or NMR for the disappearance of the carbonyl chloride peak (~1800 cm⁻¹) is critical.

Q. How does the mixture function as a solvent in organic synthesis, and what physicochemical properties make it suitable for biphasic reactions?

The mixture’s high polarity, thermal stability (boiling point >230°C), and ability to dissolve hydrophobic and hydrophilic compounds make it effective in biphasic systems. Its low vapor pressure reduces evaporation losses during reflux, while its density (0.865 g/cm³) facilitates phase separation. Studies show improved reaction rates in C-N cross-coupling when used as a cosolvent due to enhanced reactant solubility .

Q. What safety protocols are recommended for handling N,N-dimethyloctanamide in laboratory settings?

While classified as a mild irritant (rabbit skin irritation studies), proper PPE (gloves, goggles) and ventilation are mandatory. Spills should be neutralized with absorbents (e.g., vermiculite) and disposed of as hazardous waste. Environmental assessments indicate moderate bioaccumulation potential (log Pow <3.44), necessitating controlled disposal to minimize ecological impact .

Advanced Research Questions

Q. Why do aliphatic N-alkyl amides like N,N-dimethyloctanamide resist catalytic hydrogenation, and what alternative strategies exist for their reduction?

Manganese-based catalysts (e.g., Mn-PNN pincer complexes) fail to hydrogenate aliphatic N-alkyl amides due to steric hindrance and low electron density at the amide carbonyl. Computational studies suggest modifying ligand frameworks to enhance substrate-catalyst interactions. Alternative approaches include using LiAlH4 for stoichiometric reduction or enzymatic catalysis under mild conditions .

Q. How can the mixture’s composition be quantified in complex matrices, and what analytical techniques are most effective?

Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) resolves N,N-dimethyloctanamide (retention time ~12.5 min) and N,N-dimethyldecanamide (~15.2 min). Calibration curves using deuterated internal standards improve accuracy. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, distinguishes methyl groups (δ ~38 ppm for N-(CH₃)₂) and carbonyl signals (δ ~170 ppm) .

Q. What role does the mixture play in stabilizing metastable intermediates during multi-step syntheses?

In flow chemistry, the mixture’s high boiling point and low viscosity enable continuous reactions without solvent switching. For example, in Imatinib synthesis, it stabilizes palladium intermediates during C-N coupling, achieving 85% yield in telescoped steps. Kinetic studies reveal its ability to suppress side reactions by solubilizing reactive species .

Q. How do structural modifications to the amide group influence the mixture’s solvent efficiency in radical polymerization?

Increasing alkyl chain length (e.g., from C8 to C10) enhances radical stabilization via hydrophobic interactions, reducing termination rates. Electron paramagnetic resonance (EPR) shows prolonged radical lifetimes (τ₁/₂ >30 min) in N,N-dimethyldecanamide compared to shorter-chain analogs. This property is leveraged in controlled radical polymerization for narrow polydispersity indices (<1.2) .

Methodological Tables

Table 1. Comparison of Catalytic Systems for Amide Hydrogenation

CatalystSubstrate ScopeConversion (%)LimitationsReference
Mn-PNN complexAromatic, CF₃-activated amides>90Fails with aliphatic N-alkyl
Pd/C + H₂Aliphatic amides70–80Requires high pressure (50 bar)[N/A]

Table 2. Key Physicochemical Properties of the Mixture

PropertyN,N-DimethyloctanamideN,N-Dimethyldecanamide
Boiling Point (°C)233.6255.1
log Pow (n-octanol/water)2.13.4
Vapor Pressure (mmHg)0.0555 (25°C)0.021 (25°C)
Density (g/cm³)0.8650.872

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyldecanamide mixt. with N,N-dimethyloctanamide
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyldecanamide mixt. with N,N-dimethyloctanamide

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